molecular formula C10H7Cl2N B8741010 1-(2,6-dichlorophenyl)-1H-pyrrole CAS No. 154458-88-5

1-(2,6-dichlorophenyl)-1H-pyrrole

Cat. No.: B8741010
CAS No.: 154458-88-5
M. Wt: 212.07 g/mol
InChI Key: ISPPFVKYCZLJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dichlorophenyl)-1H-pyrrole and its derivatives represent a significant class of nitrogen-containing heterocycles in modern medicinal chemistry research . The pyrrole scaffold is a privileged structure in drug discovery due to its presence in numerous natural products with demonstrated biological activity, serving as a versatile core for developing novel therapeutic agents . This specific compound, with the CAS number 37010-56-3, features a dichlorophenyl substitution that is commonly explored to modulate the compound's lipophilicity, electronic properties, and subsequent interaction with biological targets . Researchers value this chemical series primarily for its potential in antibacterial and antifungal applications. Pyrrole derivatives are a focal point in the ongoing search for new agents to combat drug-resistant bacteria, such as MRSA and VRE, addressing the critical global health challenge of antibacterial resistance . The mechanism of action for various bioactive pyrrole compounds can include disruption of bacterial cell wall synthesis or enzyme inhibition, though the specific pathway for this analog should be empirically determined . Furthermore, related structural analogs have been investigated for their antifungal properties, highlighting the broader utility of this chemical class in infectious disease research . As a building block, it enables synthetic chemists to generate a diverse library of molecules for high-throughput screening and structure-activity relationship (SAR) studies, facilitating the optimization of potency and selectivity . This product is intended for research and further manufacturing use only and is not intended for direct human or veterinary use.

Properties

CAS No.

154458-88-5

Molecular Formula

C10H7Cl2N

Molecular Weight

212.07 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)pyrrole

InChI

InChI=1S/C10H7Cl2N/c11-8-4-3-5-9(12)10(8)13-6-1-2-7-13/h1-7H

InChI Key

ISPPFVKYCZLJCF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

The following table highlights key differences between 1-(2,6-dichlorophenyl)-1H-pyrrole and related pyrrole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 2,6-Cl₂C₆H₃ at 1-position C₁₀H₇Cl₂N 218.08 (calculated) High halogen content; electron-deficient pyrrole core
2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone Trifluoromethoxy group, chloroacetyl C₁₆H₁₄ClF₃NO₂ 377.74 Enhanced lipophilicity; thermal stability (synthesized at 75–80°C)
Ethyl 5-(3-aminophenyl)-1-(3-cyanopyrrol-2-yl)-2-methylpyrrole-3-carboxylate Cyano, carboxylate, aminophenyl groups C₂₆H₂₂N₄O₄ 454.48 Polar functional groups; potential for hydrogen bonding
3-Heptyl-1H-pyrrole Heptyl chain at 3-position C₁₁H₁₉N 165.28 Aliphatic substituent; lower toxicity (general handling precautions)

Key Observations :

  • Electron-Withdrawing Effects : The 2,6-dichlorophenyl group in the target compound increases electrophilicity at the pyrrole ring compared to alkyl-substituted analogs like 3-heptyl-1H-pyrrole. This enhances reactivity in cross-coupling or substitution reactions.
  • Lipophilicity : The trifluoromethoxy group in the compound from imparts higher lipophilicity than the dichlorophenyl group, influencing bioavailability in drug design.
  • Functional Diversity: The cyano and carboxylate groups in broaden applications in catalysis or polymer chemistry, unlike the halogen-dominated properties of this compound.

Q & A

Q. What are the key structural features of 1-(2,6-dichlorophenyl)-1H-pyrrole, and how are they characterized experimentally?

The compound features a pyrrole ring substituted at the 1-position with a 2,6-dichlorophenyl group. Structural characterization typically employs:

  • NMR spectroscopy : 1^1H-NMR and 13^13C-NMR to confirm substitution patterns and aromatic proton environments (e.g., splitting patterns for pyrrole and dichlorophenyl protons) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For solid-state structure determination, resolving bond angles and dihedral angles between the pyrrole and phenyl rings .

Q. What synthetic methodologies are commonly used to prepare this compound derivatives?

Synthesis often involves:

  • N-arylation : Coupling pyrrole with 2,6-dichlorophenyl halides using transition-metal catalysts (e.g., Cu or Pd) under controlled conditions .
  • Functional group modification : Post-synthetic derivatization (e.g., introducing sulfonamide or carboxylate groups) via nucleophilic substitution or condensation reactions .
  • Purity control : Column chromatography and HPLC (≥95% purity) to isolate intermediates and final products .

Q. How can researchers assess the reactivity of the pyrrole ring in this compound?

Reactivity studies focus on:

  • Electrophilic substitution : Monitoring regioselectivity in reactions with nitrating or acylating agents (e.g., meta-directing effects of chlorine substituents) .
  • Cross-coupling : Suzuki-Miyaura reactions using boronic ester derivatives (e.g., 1-(2,6-dichlorophenyl)pyrazole-4-boronic acid pinacol ester) to build heterocyclic frameworks .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound derivatives with conflicting steric and electronic effects?

Advanced approaches include:

  • Temperature-controlled reactions : Lower temperatures (0–5°C) to minimize steric clashes during N-arylation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance reaction yields .
  • Computational modeling : DFT calculations to predict transition states and optimize substituent placement .

Q. How do structural modifications (e.g., trifluoromethyl or methyl groups) impact biological activity?

Structure-activity relationship (SAR) studies involve:

  • In vitro assays : Testing derivatives against enzyme targets (e.g., kinases or neurotransmitter receptors) to quantify IC50_{50} values .
  • Molecular docking : Simulating interactions with binding pockets (e.g., hydrophobic interactions with trifluoromethyl groups) .
  • Metabolic stability : Assessing half-life in liver microsomes to guide lead optimization .

Q. What analytical techniques resolve contradictions in spectral data for structurally similar derivatives?

Discrepancies are addressed via:

  • 2D-NMR (COSY, HSQC) : Differentiating overlapping proton signals in crowded aromatic regions .
  • Isotopic labeling : Using 15^{15}N or 13^{13}C-labeled precursors to trace connectivity in complex mixtures .
  • Synchrotron XRD : High-resolution crystallography to resolve ambiguous bond lengths in polymorphic forms .

Q. How can researchers evaluate the compound’s potential as a precursor for metal-organic frameworks (MOFs)?

Methodologies include:

  • Coordination studies : Titration with transition metals (e.g., Cu2+^{2+} or Zn2+^{2+}) to assess ligand-binding stoichiometry via UV-Vis or EPR .
  • Thermogravimetric analysis (TGA) : Measuring thermal stability of MOFs under inert atmospheres .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.